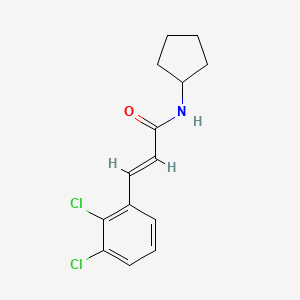![molecular formula C17H22N2O2 B7477814 N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is a compound that features a piperidine ring, a phenyl group, and a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is often synthesized through cyclization reactions involving primary amines and diols, catalyzed by complexes such as Cp*Ir.
Attachment of the Phenyl Group: The phenyl group can be introduced through various arylation reactions, often using palladium-catalyzed cross-coupling reactions.
Formation of the Cyclobutanecarboxamide Moiety: This step involves the cyclization of appropriate precursors, which can be achieved through intramolecular amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Continuous flow reactions and scalable cyclization methods are often employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the phenyl group can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines.
Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups.
Cyclobutanecarboxamide Derivatives: Compounds with cyclobutanecarboxamide moieties.
Uniqueness
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is unique due to its combination of a piperidine ring, a phenyl group, and a cyclobutanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(13-7-6-8-13)18-15-10-3-2-9-14(15)17(21)19-11-4-1-5-12-19/h2-3,9-10,13H,1,4-8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPXHGUDRGDGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)


![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)

![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)
